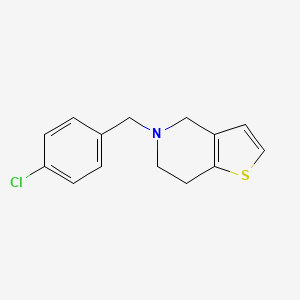

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine

Beschreibung

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 53885-39-5) is a thienopyridine derivative characterized by a para-chlorobenzyl substituent attached to the tetrahydrothienopyridine scaffold. This compound is structurally related to antiplatelet agents like ticlopidine and prasugrel but differs in the position of the chlorine atom on the benzyl group. It is recognized as Impurity H(EP) in pharmacopeial standards, arising during the synthesis of thienopyridine-based drugs . Its molecular formula is C₁₄H₁₄ClNS·HCl, with a molecular weight of 300.25 g/mol .

Eigenschaften

IUPAC Name |

5-[(4-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS/c15-13-3-1-11(2-4-13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSFITOKRGUJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203668 | |

| Record name | PCR-5325 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55157-56-7 | |

| Record name | PCR-5325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055157567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PCR-5325 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PCR-5325 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN7OS25243 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to platelet aggregation and potential anticancer properties. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₄H₁₅ClN₂S

- Molecular Weight : 277.77 g/mol

- CAS Number : 68559-48-8

The compound features a thieno[3,2-c]pyridine core structure substituted with a 4-chlorobenzyl group, which contributes to its biological activity.

Inhibition of Platelet Aggregation

This compound has been studied for its antiplatelet effects. Similar compounds like ticlopidine have demonstrated significant inhibition of platelet aggregation induced by various agents:

- Mechanism : The compound acts as a P2Y12 receptor antagonist, inhibiting ADP-induced platelet aggregation. This mechanism is crucial for preventing thrombus formation and subsequent cardiovascular events.

- Study Findings : In rodent models (B16 melanoma and Lewis lung carcinoma), administration of the compound led to a reduction in metastasis associated with platelet aggregation .

Anticancer Properties

Research indicates that this compound may possess anticancer properties through several mechanisms:

- Inhibition of Tumor Growth : Studies have shown that derivatives of thieno[3,2-c]pyridine can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in U-937 and SK-MEL-1 cancer cells .

- Case Study : A study highlighted the effectiveness of ticlopidine in reducing pulmonary metastasis in rodent models by inhibiting platelet aggregation that facilitates tumor cell dissemination .

Other Biological Effects

The compound's effects extend beyond antiplatelet and anticancer activities:

- Cytotoxicity : In vitro studies have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests a favorable safety profile for potential therapeutic applications .

- Impact on GPCR Signaling : The interaction with G-protein coupled receptors (GPCRs) has implications for both platelet function and cancer metastasis .

Data Summary

| Biological Activity | Mechanism | Model | Result |

|---|---|---|---|

| Platelet Aggregation Inhibition | P2Y12 Antagonism | Rodent Tumors | Reduced metastasis |

| Anticancer Activity | Induction of Apoptosis | U-937/SK-MEL-1 Cells | Growth inhibition |

| Selective Cytotoxicity | - | Normal vs. Cancer Cells | High selectivity |

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Chemical Formula: C14H14ClN2S

- Molecular Weight: 263.786 g/mol

- CAS Number: 55142-85-3

- IUPAC Name: 5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine

Antiplatelet Activity

Ticlopidine is primarily recognized for its role as an antiplatelet agent. It inhibits platelet aggregation and is used to prevent thrombotic events in patients at risk of cardiovascular diseases. The mechanism involves the inhibition of ADP-induced platelet aggregation.

Case Study: Efficacy in Thromboembolic Disorders

A study demonstrated that Ticlopidine effectively reduced the incidence of thromboembolic events in patients with a history of stroke or transient ischemic attacks (TIAs). The compound was shown to significantly decrease the risk of recurrent strokes compared to placebo groups .

Cancer Metastasis Inhibition

Recent research has indicated that Ticlopidine may also play a role in inhibiting cancer metastasis. Studies conducted on rodent models have shown that Ticlopidine administration resulted in a notable reduction of pulmonary metastasis in various cancer types.

Case Study: Effects on Rodent Tumors

In an experimental setup involving B16 melanoma and Lewis lung carcinoma, Ticlopidine was administered orally. The results indicated a significant decrease in both spontaneous and induced pulmonary metastases. This suggests that Ticlopidine may inhibit hematogenous metastasis through its antiplatelet effects .

Neuroprotective Effects

Emerging studies suggest that Ticlopidine may possess neuroprotective properties. Research indicates that the compound could mitigate neuronal damage following ischemic events.

Case Study: Neuroprotection in Ischemia

A study highlighted that Ticlopidine administration prior to an ischemic event reduced neuronal death and improved functional recovery in animal models. This effect is hypothesized to be due to its ability to inhibit platelet activation and subsequent microvascular obstruction during ischemia .

Data Table: Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Antiplatelet Activity | Thromboembolic disorders | Reduced incidence of thromboembolic events |

| Cancer Metastasis | Rodent tumor models | Significant reduction in pulmonary metastasis |

| Neuroprotective Effects | Ischemic injury models | Decreased neuronal death and enhanced recovery |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Clinical Implications

- Efficacy : Ticlopidine’s ortho-chloro configuration optimizes steric and electronic interactions with the P2Y₁₂ receptor, whereas para-substituted analogs show reduced binding in preclinical models .

- Safety : Ticlopidine carries risks of neutropenia and thrombotic thrombocytopenic purpura (TTP), prompting replacement by prasugrel and clopidogrel .

- Innovations: Derivatives like compound C1 (from ) with optimized substituents exhibit superior antiplatelet activity, highlighting the impact of structural tweaks .

Vorbereitungsmethoden

Step 1: Formation of Imines

- Reactants: 2-thiophene ethylamine, formaldehyde, and water.

- Conditions: The mixture is heated to 50-55 °C and maintained for 20-30 hours.

- Process: The reaction proceeds via condensation of 2-thiophene ethylamine with formaldehyde to form imine intermediates.

- Workup: The reaction mixture is extracted with 1,2-dichloroethane (ethylene dichloride), and the organic phase is washed with saturated saline to remove impurities.

- Isolation: Evaporation under reduced pressure yields the crude imine.

Step 2: Cyclization and Salt Formation

- Reactants: The crude imine, ethanolic hydrogen chloride (25-30% concentration), additional water, and activated carbon.

- Conditions: The mixture is heated to 65-75 °C for 4-8 hours to promote cyclization and ring closure.

- Purification: Activated carbon is added to adsorb impurities, followed by filtration.

- Crystallization: The filtrate is cooled to 0-5 °C and held for 1-2 hours to precipitate the product.

- Drying: The precipitate is filtered and oven-dried to yield the hydrochloride salt of the tetrahydrothieno[3,2-c]pyridine derivative.

This method is noted for its mild reaction conditions, relatively few steps, and environmental advantages such as low pollution and avoidance of gaseous hydrogen chloride. It is particularly suitable for industrial-scale production due to the use of inexpensive and readily available starting materials and reagents.

Summary of Key Reaction Parameters and Yields

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Imine Formation | 2-thiophene ethylamine, formaldehyde, water | 50-55 | 20-30 | Extraction with dichloroethane, saline wash |

| Cyclization & Salt Formation | Crude imine, ethanolic HCl (25-30%), water, activated carbon | 65-75 | 4-8 | Cooling to 0-5 °C for crystallization |

| Alkylation (for 4-chlorobenzyl) | THTP derivative, 4-chlorobenzyl halide, base | Ambient to reflux | 2-6 | Use of protecting groups recommended |

| Deprotection | Thiophenol, K2CO3 | Ambient | 1-3 | Mild conditions to avoid ring opening |

Yields for these steps vary depending on exact conditions and scale but generally range from 70% to 90% for each step when optimized for industrial production.

Advantages and Industrial Relevance

- Mild Reaction Conditions: Moderate temperatures and avoidance of harsh reagents reduce side reactions.

- Environmental Considerations: The method avoids gaseous hydrogen chloride and minimizes acid waste.

- Cost Efficiency: Use of inexpensive raw materials like 2-thiophene ethylamine and formaldehyde.

- Scalability: The process is amenable to scale-up with straightforward isolation and purification steps.

- Flexibility: Protecting group strategies allow for diverse substitution patterns, including the 5-(4-chlorobenzyl) group.

Q & A

Q. What are the common synthetic routes for 5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?

The compound is typically synthesized via multistep reactions involving cyclization and substitution. For example, derivatives are prepared by reacting chlorinated benzyl groups with tetrahydrothienopyridine precursors under basic conditions (e.g., NaOH in dichloromethane). Key intermediates, such as ethyl esters or brominated analogs, are often purified via column chromatography. Structural confirmation is achieved using NMR and X-ray crystallography .

Q. How is the molecular structure characterized using crystallography?

X-ray diffraction reveals bond angles (e.g., C4–C3–O2 = 121.60°), torsion angles (e.g., C3–O2–C2–O1 = 3.4°), and ring conformations. The tetrahydrothieno ring adopts a non-planar geometry, with sulfur and nitrogen atoms influencing puckering. These structural details are critical for understanding reactivity and intermolecular interactions .

Q. What safety protocols are essential for handling this compound in the lab?

Researchers must use PPE (gloves, goggles, lab coats), avoid inhalation/contact, and work in a fume hood. Waste should be segregated and disposed via certified facilities. Emergency measures include rinsing exposed skin/eyes and consulting safety data sheets (e.g., P201, P210 codes) .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrothieno ring guide synthetic optimization?

Cremer & Pople’s ring-puckering parameters are applied to analyze the tetrahydrothieno system. The sulfur atom induces slight distortion, affecting electronic properties and reactivity. Computational methods (DFT) complement crystallographic data to predict regioselectivity in derivatization reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, IR, or mass spectrometry data are addressed via cross-validation. For example, overlapping proton signals in NMR are resolved using 2D techniques (COSY, HSQC). Crystallographic data (e.g., C11–C12 bond length = 1.76 Å) provide definitive confirmation of connectivity .

Q. How does the 4-chlorobenzyl substituent influence biological activity in medicinal applications?

The chlorobenzyl group enhances lipophilicity and target binding in thrombin receptor antagonists, as seen in analogs like PCR 5332. Studies indicate its role in inhibiting platelet aggregation, with structure-activity relationships (SAR) guided by substituent positioning and electronic effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization during cyclization requires chiral catalysts (e.g., Rh-complexes) or enantioselective crystallization. Process optimization involves monitoring reaction temperature and solvent polarity. Impurities are characterized via HPLC-MS and controlled using orthogonal purification methods .

Methodological Guidance

- Synthetic Optimization : Use kinetic studies to identify rate-limiting steps (e.g., cyclization) and adjust solvent polarity (e.g., THF vs. DCM) .

- Crystallography : Employ low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .

- Safety Compliance : Regularly update risk assessments using GHS hazard codes (e.g., H302 for oral toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.